molecular formula C14H22N2O2 B5100223 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol

2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol

Cat. No. B5100223
M. Wt: 250.34 g/mol
InChI Key: DOMHNSQZXFIHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol, also known as MPMP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of phenols and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol involves its interaction with the dopamine D2 receptor. This compound has a high affinity for this receptor and acts as a partial agonist. 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to increase the release of dopamine in the striatum and prefrontal cortex, which may contribute to its effects on neuronal activity.
Biochemical and Physiological Effects:
2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the striatum and prefrontal cortex, which may contribute to its effects on neuronal activity. 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has also been shown to have anxiolytic properties and may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has a number of advantages and limitations for use in lab experiments. One advantage is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol is its partial agonist activity, which may make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol. One area of research could be to investigate the potential therapeutic uses of this compound, particularly in the treatment of anxiety disorders. Another area of research could be to further investigate the mechanism of action of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol and its effects on neuronal activity. Additionally, the development of new compounds based on the structure of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol could lead to the discovery of new pharmacological tools for use in scientific research.

Synthesis Methods

The synthesis of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol involves a multi-step process that includes the reaction of 4-methylpiperazine with 2-ethoxyphenol in the presence of a catalyst. The reaction mixture is then heated to form the desired compound. The purity of 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol can be improved through recrystallization and chromatography.

Scientific Research Applications

2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been widely studied for its potential use as a pharmacological tool in scientific research. This compound has been shown to have a high affinity for the dopamine D2 receptor and has been used to study the role of this receptor in various physiological processes. 2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has also been used to investigate the effects of dopamine on neuronal activity and neurotransmitter release.

properties

IUPAC Name

2-ethoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-18-14-10-12(4-5-13(14)17)11-16-8-6-15(2)7-9-16/h4-5,10,17H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMHNSQZXFIHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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